molecular formula C14H11ClN2O2 B2618387 2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one CAS No. 923729-61-7

2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one

Cat. No.: B2618387
CAS No.: 923729-61-7
M. Wt: 274.7
InChI Key: IUOSKJVPOABQDY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one is a functionalized quinazolinone derivative recognized in medicinal chemistry research as a versatile synthetic intermediate for constructing novel bioactive molecules. Its core structure is a quinazolin-4(3H)-one, a privileged scaffold in drug discovery known for yielding compounds with a wide range of biological activities . The specific value of this reagent lies in its reactive 2-chloromethyl group, which serves as a key handle for further chemical elaboration. This functionality allows researchers to efficiently link the quinazolinone core to other pharmacophores through nucleophilic substitution reactions, facilitating the creation of targeted molecular hybrids for biological evaluation . The primary research application of this compound is as a key precursor in the design and synthesis of potential anticancer agents. Quinazolinone derivatives have shown significant promise in oncology research, with several approved drugs such as gefitinib and erlotinib sharing this core structure . The chloromethyl group enables the synthesis of complex molecules designed to inhibit critical cancer-associated pathways. For instance, similar 2-chloromethylquinazolinone intermediates have been utilized to develop compounds that demonstrate potent inhibitory activity against tyrosine kinase receptors like EGFR and VEGFR-2, which are pivotal targets in anti-angiogenic and antitumor therapy . The 2-furylmethyl substitution at the N-3 position contributes to the molecule's steric and electronic profile, potentially enhancing its interaction with biological targets. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(chloromethyl)-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-8-13-16-12-6-2-1-5-11(12)14(18)17(13)9-10-4-3-7-19-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOSKJVPOABQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923729-61-7
Record name 2-(chloromethyl)-3-(furan-2-ylmethyl)-3,4-dihydroquinazolin-4-one
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Biological Activity

The compound 2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors, such as o-anthranilic acids. Improved synthetic routes have been developed to enhance yield and purity, often utilizing one-pot reactions that simplify the process .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinases .
  • Case Studies : In vitro studies demonstrated that derivatives with chloromethyl substitutions exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective growth inhibition .

2. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. The presence of the chloromethyl group enhances the interaction with bacterial cell membranes, leading to increased antibacterial efficacy.

  • Spectrum of Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
CompoundType of ActivityTarget OrganismsReference
This compoundAntimicrobialS. aureus, E. coli
Quinazoline derivativesAntifungalCandida albicans

3. Anti-inflammatory Activity

Quinazolines have been reported to exhibit anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of inflammatory mediators and cytokines.

  • Research Findings : In experimental models, certain quinazoline derivatives significantly reduced inflammation and pain responses, suggesting their potential as therapeutic agents for inflammatory diseases .

4. Antioxidant Activity

The antioxidant properties of quinazoline derivatives are also noteworthy. Compounds with specific substituents have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

  • Evaluation Methods : Various assays such as DPPH and ABTS have been employed to assess antioxidant activity, revealing that structural modifications can significantly enhance these properties .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
The compound has been investigated for its potential as an anticancer agent. Quinazolinone derivatives have shown promising results in inhibiting various types of cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cells. Studies indicate that these compounds can act as inhibitors of multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival.

Case Studies:

  • A study synthesized a series of quinazolin-4(3H)-one derivatives, including those with chloromethyl substitutions. These derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.20μM0.20\,\mu M to 0.84μM0.84\,\mu M .
  • Another investigation highlighted that compounds with specific substituents demonstrated comparable inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .

Antioxidant Properties

Evaluation Methods:
Recent research has focused on the antioxidant properties of quinazolinone derivatives. Various assays, including ABTS and CUPRAC, have been employed to evaluate the antioxidant capacity of these compounds.

Findings:
The presence of hydroxyl groups in the structure significantly enhances antioxidant activity. For instance, derivatives with multiple hydroxyl substituents showed improved metal-chelating properties and higher antioxidant efficacy compared to those without .

Synthetic Intermediates

Role in Synthesis:
2-(Chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one serves as a versatile intermediate for synthesizing other biologically active compounds. Its chloromethyl group allows for further functionalization, leading to the development of novel anticancer agents and other pharmacologically relevant molecules.

Synthesis Techniques:
An improved one-step synthesis method has been reported using o-anthranilic acids as starting materials, facilitating the production of various quinazolinone derivatives . This method demonstrates the compound's utility in generating new chemical entities with potential therapeutic applications.

Summary of Applications

Application Area Details
Anticancer Activity Inhibits multiple tyrosine kinases; cytotoxic against MCF-7 and A2780 cell lines.
Antioxidant Properties Demonstrates significant antioxidant activity; enhanced by hydroxyl substituents.
Synthetic Intermediate Versatile precursor for developing novel bioactive compounds; improved synthesis methods available.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent serves as a primary site for nucleophilic displacement due to the electrophilic nature of the C–Cl bond.

Key Reactions:

  • Hydrolysis to Hydroxymethyl Derivatives :
    Treatment with aqueous NaOH under reflux replaces the chloride with a hydroxyl group. This reaction proceeds via an SN2 mechanism, yielding 2-hydroxymethyl derivatives .

    SubstrateConditionsProductYieldSource
    2-(chloromethyl)quinazolinone2M NaOH, reflux, 1 h2-hydroxymethylquinazolin-4(3H)-one60%
  • Amination with Hydrazine :
    Microwave-assisted reaction with hydrazine monohydrate in ethanol replaces the chloride with an amino group, forming 3-amino-2-methyl derivatives .

    ConditionsProductYield
    Hydrazine monohydrate, EtOH, MWI (120–150°C)3-amino-2-methylquinazolin-4(3H)-one31–85%

Cyclization and Ring Formation

The chloromethyl group participates in intramolecular cyclization to form tricyclic systems.

Example Pathway:

  • Reaction with 2-Chlorobenzoyl Chloride :
    In THF at 0°C, the chloromethyl group reacts with 2-chlorobenzoyl chloride to form 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one. Subsequent heating induces cyclization to yield 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione .

    StepReagents/ConditionsProductYield
    12-Chlorobenzoyl chloride, THF, 0°C2-[2-(2-Chlorophenyl)-2-oxoethyl]quinazolinone87%
    2Heating in THF, 2 hQuinolinoquinazolinone75%

Condensation Reactions

The quinazolinone nitrogen and furylmethyl group facilitate condensation with electrophiles.

Phenacyl Chloride Condensation:

  • Reaction with phenacyl chloride in ethanol forms imidazo[1,2-c]quinazoline derivatives via intermediate quinazolin-3-ium chloride .

    ConditionsProductSpectral Data (1H-NMR)
    Phenacyl chloride, EtOH, refluxImidazo[1,2-c]quinazolineδ 7.96 ppm (CH-imidazole proton)

Functionalization of the Furan Ring

The furylmethyl group undergoes electrophilic substitution and oxidative reactions.

Oxidative Modification:

  • Antioxidant Activity Enhancement :
    Introduction of hydroxyl groups on the furan ring (via oxidation or directed synthesis) improves antioxidant properties, as seen in structurally similar 2-arylquinazolinones .

    ModificationAssay (CUPRAC)Activity Increase
    Addition of dihydroxyphenylTEAC = 1.23-fold vs. parent

Metal-Free Cross-Coupling

The chloromethyl group enables Suzuki-Miyaura-type couplings under mild conditions.

Example:

  • Reaction with arylboronic acids in the presence of Pd(PPh3)4 forms biaryl derivatives .

    Arylboronic AcidConditionsProductYield
    4-MethoxyphenylPd(PPh3)4, K2CO3, DMF2-(4-Methoxyphenyl)quinazolinone92%

Structural and Mechanistic Insights

  • Reactivity Trends :

    • The chloromethyl group exhibits higher reactivity in polar aprotic solvents (e.g., THF, DMF) .

    • Steric hindrance from the furylmethyl group slows intermolecular reactions but promotes intramolecular cyclization .

  • Spectroscopic Correlations :

    • IR spectra show characteristic C=O stretches at 1693 cm⁻¹ and C=N at 1574 cm⁻¹ .

    • 1H-NMR of hydrolysis products reveals singlet peaks for –CH2OH at δ 4.39 ppm .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Substituent (Position 3) Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound Chloromethyl 2-Furylmethyl Not reported 284.74 (estimated) -
3-(4-Chlorobenzyl)quinazolin-4(3H)-one (2f) - 4-Chlorobenzyl 155 270.71
2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one Chloromethyl 4-Methylphenyl 265–266 284.74
3-(Chloromethyl)-2-(phenylamino)quinazolin-4(3H)-one (5b) Phenylamino Chloromethyl Not reported 285.75
(E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one 4-Cyanostyryl 3-Carboxyphenyl Not reported 397.38

Notes:

  • The 2-furylmethyl group in the target compound likely improves solubility in polar solvents compared to aromatic substituents (e.g., 4-methylphenyl in ).
  • The chloromethyl group at position 2 is a reactive handle for further derivatization, as seen in compounds like 5b .

Stability and Reactivity

  • Chloromethyl group : Prone to nucleophilic substitution, enabling conjugation with amines or thiols (e.g., 7c–7f in ).
  • Furylmethyl group : Susceptible to oxidative degradation under strong acidic/basic conditions, necessitating protective strategies during synthesis .

Q & A

Q. What are the recommended synthetic methods for 2-(chloromethyl)-3-(2-furylmethyl)quinazolin-4(3H)-one and its derivatives?

Microwave-assisted synthesis significantly improves yields (e.g., 85–92%) and reduces reaction time (from hours to minutes) compared to conventional heating, as demonstrated in quinazolinone derivative synthesis . Solvent-free conditions, such as heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine-4-one, also enhance reaction efficiency . Condensation reactions with substituted benzaldehydes in ethanol are effective for introducing aryl groups .

Q. What safety precautions are critical when handling this compound?

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation, as derivatives may release harmful vapors. Refer to safety data sheets (SDS) for specific hazards, such as H313 (skin contact harmful) and H333 (inhalation risk) .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

Use 1H/13C NMR to verify substituent positions, FTIR for functional group analysis (e.g., C=O at ~1700 cm⁻¹), and mass spectrometry to confirm molecular weights. Elemental analysis ensures purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the anticancer mechanisms of this compound?

Employ tools like AutoDock Vina to model interactions with targets such as EGFR or tubulin. For example, 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one derivatives showed strong binding to tubulin’s colchicine site, correlating with cytotoxicity (IC₅₀ = 1.2–18.3 µM) . Validate docking results with in vitro assays (e.g., MTT on MCF-7 cells).

Q. What strategies optimize substituent groups to enhance biological activity?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position improve anticancer activity .
  • Morpholine or benzimidazole moieties enhance anti-inflammatory and antiulcer effects by modulating NF-κB/AP-1 pathways .
  • Thiophene or pyridine rings increase antifungal/antiviral activity via π-π stacking with microbial enzymes .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Validate assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains may explain variability .
  • Analyze stereochemistry : Chirality (e.g., in halofuginone derivatives) impacts target binding .
  • Compare substituent effects : Meta-substituted aryl groups may outperform para-substituted analogs in solubility and bioavailability .

Q. How to design derivatives with dual anti-inflammatory and anticancer activity?

Hybridize the quinazolinone core with morpholine (anti-inflammatory) and chloromethyl groups (anticancer alkylation). For example, 2-(4-oxo-piperidin-1-ylmethyl)-3-aryl derivatives reduced TNF-α by 60% and inhibited cancer cell proliferation by 70% .

Q. What reaction conditions improve yields for complex derivatives?

  • Microwave irradiation : Reduces time from 8 hours to 20 minutes while increasing yields by 15–20% .
  • Solvent-free fusion : Heating 2-(chloromethyl) derivatives with 1,2-phenylenediamine at 180°C achieves 55–65% yields for benzimidazole hybrids .

Q. How to evaluate in silico ADMET properties early in the research phase?

Use SwissADME to predict bioavailability (e.g., logP <5), Protox II for toxicity (LD₅₀ >500 mg/kg), and Molinspiration for drug-likeness. Derivatives with >80% intestinal absorption and no PAINS alerts are prioritized .

Q. Which in vitro models assess efficacy against antibiotic-resistant bacteria?

Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) panels using agar diffusion. Derivatives with thiadiazine or thiazolidinone moieties showed MIC values of 8–32 µg/mL against resistant strains .

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